molecular formula C21H16Cl2N2O2 B11565865 2-(benzyloxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

2-(benzyloxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11565865
M. Wt: 399.3 g/mol
InChI Key: NQFPHBRBMJFEKI-ZMOGYAJESA-N
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Description

2-(benzyloxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group, a dichlorophenyl group, and a benzohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation of 2-(benzyloxy)benzohydrazide with 2,3-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzyloxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(benzyloxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(benzyloxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide stands out due to its unique combination of functional groups. The presence of both benzyloxy and dichlorophenyl groups, along with the benzohydrazide moiety, imparts distinct chemical properties that can be leveraged in various applications. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-phenylmethoxybenzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-11-6-9-16(20(18)23)13-24-25-21(26)17-10-4-5-12-19(17)27-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

NQFPHBRBMJFEKI-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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